(R)-Bencil (1-hidroxipropan-2-il)carbamato

Descripción general

Descripción

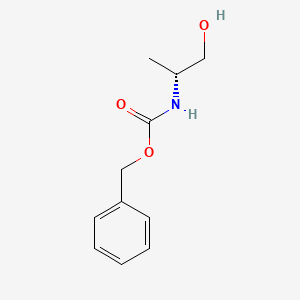

®-Benzyl (1-hydroxypropan-2-yl)carbamate is a chiral carbamate compound with the molecular formula C11H15NO3 It is characterized by the presence of a benzyl group, a hydroxypropan-2-yl group, and a carbamate functional group

Aplicaciones Científicas De Investigación

®-Benzyl (1-hydroxypropan-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of polymers and other materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Amination and Carboxylation: One common method for synthesizing carbamates involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

Copper-Catalyzed Coupling: Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.

Zirconium-Catalyzed Exchange: Zirconium (IV)-catalyzed exchange processes of dialkyl carbonates and carbamates in the presence of amines can also be used.

Industrial Production Methods

Industrial production methods for ®-Benzyl (1-hydroxypropan-2-yl)carbamate typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: ®-Benzyl (1-hydroxypropan-2-yl)carbamate can undergo oxidation reactions, typically involving the hydroxy group.

Reduction: Reduction reactions can target the carbamate group, converting it to an amine.

Substitution: The benzyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Oxidation of the hydroxy group can lead to the formation of a carbonyl compound.

Reduction: Reduction of the carbamate group results in the formation of an amine.

Substitution: Substitution reactions can yield a variety of products depending on the substituent introduced.

Mecanismo De Acción

The mechanism of action of ®-Benzyl (1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzyl group may enhance the compound’s binding affinity to certain receptors or enzymes.

Comparación Con Compuestos Similares

Similar Compounds

Benzyl carbamate: Lacks the hydroxypropan-2-yl group, making it less versatile in certain reactions.

(S)-Benzyl (1-hydroxypropan-2-yl)carbamate: The enantiomer of the compound, which may have different biological activities.

N-Benzyl carbamate: Similar structure but lacks the chiral center, affecting its reactivity and applications.

Uniqueness

®-Benzyl (1-hydroxypropan-2-yl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the compound’s reactivity, binding affinity, and biological activity, making it valuable in asymmetric synthesis and chiral drug development.

Actividad Biológica

(R)-Benzyl (1-hydroxypropan-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C11H15NO3

- CAS Number : 6951254

- IUPAC Name : (R)-Benzyl (1-hydroxypropan-2-yl)carbamate

The biological activity of (R)-Benzyl (1-hydroxypropan-2-yl)carbamate primarily involves its interaction with cholinesterase enzymes, specifically butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The compound acts as an inhibitor of these enzymes, which play critical roles in neurotransmission by hydrolyzing the neurotransmitter acetylcholine.

Enzyme Inhibition

Recent studies have shown that (R)-Benzyl (1-hydroxypropan-2-yl)carbamate exhibits potent inhibitory effects against BChE. The inhibition mechanism involves the carbamylation of the enzyme, leading to a decrease in its activity.

Biological Activity Data

Table 1 summarizes the inhibitory activity of (R)-Benzyl (1-hydroxypropan-2-yl)carbamate against BChE compared to other known inhibitors.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| (R)-Benzyl (1-hydroxypropan-2-yl)carbamate | 8.52 | 10 |

| Rivastigmine | 43.5 | 1 |

| Compound 5k | 4.33 | 34 |

| Compound 5j | 6.57 | 10 |

The data indicates that (R)-Benzyl (1-hydroxypropan-2-yl)carbamate has an IC50 value significantly lower than that of rivastigmine, suggesting a higher potency in inhibiting BChE.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In vitro Studies : A study demonstrated that (R)-Benzyl (1-hydroxypropan-2-yl)carbamate effectively inhibited BChE with an IC50 value of 8.52 µM, showcasing its potential as a therapeutic agent for conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

- Molecular Docking Studies : Molecular modeling studies indicated that the compound binds effectively to the active site of BChE, stabilizing the enzyme-inhibitor complex through interactions with key amino acid residues such as Ser226 and Trp110. This binding affinity correlates with its inhibitory potency .

- Selectivity and Reactivation : The selectivity index for this compound was found to be approximately 10, indicating a favorable profile compared to other inhibitors. Reactivation studies showed that BChE inhibited by this compound could regain about 30% activity after 24 hours, which is considerably higher than that observed with rivastigmine .

Propiedades

IUPAC Name |

benzyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPHMHSLDRPUSM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426236 | |

| Record name | Benzyl [(2R)-1-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61425-27-2 | |

| Record name | Benzyl [(2R)-1-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.